7-Methoxy-2-oxoindoline-3-carbaldehyde

Analytical Chemistry QC/QA Inventory Management

7-Methoxy-2-oxoindoline-3-carbaldehyde is a precisely substituted oxindole building block featuring a C3-aldehyde handle for Knoevenagel condensations and a C7-methoxy group that modulates electronic properties and hydrogen-bonding geometry. Unlike the unsubstituted parent (CAS 78610-70-5) or positional isomers (5-methoxy, 6-methoxy), the 7-methoxy substitution pattern is critical for SAR programs targeting kinase ATP-binding pockets. The 30.02 Da mass shift versus the parent enables unambiguous LC-MS identification. Procure this specific substitution pattern to ensure synthetic and biological data integrity.

Molecular Formula C10H9NO3
Molecular Weight 191.18 g/mol
CAS No. 1083424-57-0
Cat. No. B11907715
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Methoxy-2-oxoindoline-3-carbaldehyde
CAS1083424-57-0
Molecular FormulaC10H9NO3
Molecular Weight191.18 g/mol
Structural Identifiers
SMILESCOC1=CC=CC2=C1NC(=O)C2C=O
InChIInChI=1S/C10H9NO3/c1-14-8-4-2-3-6-7(5-12)10(13)11-9(6)8/h2-5,7H,1H3,(H,11,13)
InChIKeyWQZZZIXEORAFKW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Methoxy-2-oxoindoline-3-carbaldehyde (CAS 1083424-57-0): Molecular Identity, Supplier Landscape, and Procurement Baseline


7-Methoxy-2-oxoindoline-3-carbaldehyde (CAS 1083424-57-0) is a functionalized oxindole (indolin-2-one) building block characterized by a reactive C3-aldehyde group and a C7-methoxy substituent on the fused phenyl ring . With molecular formula C₁₀H₉NO₃ and molecular weight 191.18 g/mol, this heterocyclic aldehyde serves as a versatile intermediate in medicinal chemistry and organic synthesis . The compound is commercially available from multiple suppliers under catalog numbers including CM148310 (Chemenu) , CS-0450769 (ChemScene) , and MC630664 (MolCore) , with reported purities ranging from 95% to ≥98% . Its structural features—an electrophilic aldehyde at C3 for condensation reactions, a nucleophilic C2 lactam nitrogen, and a methoxy group that modulates electronic properties and hydrogen-bonding capacity—position it as a valuable scaffold for constructing oxindole-based libraries and kinase-targeted small molecules [1].

Why 7-Methoxy-2-oxoindoline-3-carbaldehyde Cannot Be Interchanged with Unsubstituted 2-Oxoindoline-3-carbaldehyde or Alternative Methoxy Isomers


The oxindole-3-carbaldehyde scaffold exhibits pronounced substitution-dependent reactivity and biological targeting, rendering in-class analogs non-interchangeable. The unsubstituted parent compound, 2-oxoindoline-3-carbaldehyde (CAS 78610-70-5, MW 161.16 g/mol), lacks the electron-donating methoxy group that modulates C3-aldehyde electrophilicity and influences regioselectivity in condensation reactions [1]. Methoxy positional isomers (e.g., 5-methoxy or 6-methoxy variants) place the substituent at distinct positions on the fused benzene ring, altering the electronic distribution across the oxindole core and potentially affecting hydrogen-bonding geometry with biological targets . Furthermore, the presence or absence of the C7-methoxy group dictates the compound's lipophilicity, metabolic stability, and capacity for subsequent derivatization via electrophilic aromatic substitution or directed C–H functionalization [2]. In kinase inhibitor design, where oxindole derivatives frequently target the ATP-binding pocket via specific hydrogen-bonding interactions, even subtle modifications to the substitution pattern can dramatically shift potency, selectivity, and pharmacokinetic profiles . Consequently, procurement decisions must be guided by the precise substitution pattern required for the intended synthetic route or structure-activity relationship (SAR) program; generic substitution without validation risks synthetic failure or misleading biological data.

Quantitative Differentiation of 7-Methoxy-2-oxoindoline-3-carbaldehyde Versus Closest Structural Analogs: A Procurement-Focused Evidence Assessment


Molecular Weight Distinction: 7-Methoxy-2-oxoindoline-3-carbaldehyde Versus Unsubstituted Parent Compound (2-Oxoindoline-3-carbaldehyde)

The 7-methoxy substitution confers a molecular weight of 191.18 g/mol, representing an increase of 30.02 g/mol (18.6% higher) relative to the unsubstituted 2-oxoindoline-3-carbaldehyde (CAS 78610-70-5), which has a molecular weight of 161.16 g/mol [1]. This difference arises from the replacement of a hydrogen atom at the C7 position with a methoxy group (–OCH₃). This weight differential is analytically distinguishable by LC-MS and serves as a critical quality control identifier to prevent misidentification or cross-contamination of inventory stocks, particularly in laboratories maintaining both the unsubstituted parent compound and methoxy-substituted analogs for SAR studies.

Analytical Chemistry QC/QA Inventory Management

Supplier-Documented Purity Specifications and Storage Requirements for 7-Methoxy-2-oxoindoline-3-carbaldehyde

Commercial availability of 7-methoxy-2-oxoindoline-3-carbaldehyde (CAS 1083424-57-0) is documented at multiple purity thresholds: ≥98% (ChemScene catalog CS-0450769), NLT 98% (MolCore catalog MC630664), and 95% (Chemenu catalog CM148310) . Storage specifications require 2-8°C (refrigerated) conditions for long-term stability . In comparison, the unsubstituted parent compound 2-oxoindoline-3-carbaldehyde (CAS 78610-70-5) is listed by GlpBio with a minimum purity of 95% and identical 2-8°C storage requirements . No quantitative stability data (e.g., degradation half-life at ambient temperature) were identified for either compound, and no published head-to-head purity comparisons across multiple production lots exist.

Procurement Quality Assurance Supply Chain

Structural and Reactivity Differentiation: C7-Methoxy Substitution Versus Unsubstituted 2-Oxoindoline-3-carbaldehyde Scaffold

The presence of the electron-donating methoxy group at the C7 position of the oxindole core distinguishes 7-methoxy-2-oxoindoline-3-carbaldehyde from the unsubstituted parent compound 2-oxoindoline-3-carbaldehyde (CAS 78610-70-5). The 2-oxoindoline-3-carbaldehyde scaffold is recognized as a key intermediate in the synthesis of kinase inhibitors, with indolinone derivatives displaying antitumor properties through inhibition of various kinase families . The C3-aldehyde group enables Knoevenagel condensation with active methylene compounds to generate 3-alkylideneoxindoles in yields up to >99% [1], and asymmetric organocatalyzed epoxidation of 2-oxoindoline-3-ylidene acetaldehydes proceeds with excellent enantioselectivity to yield chiral oxindole epoxides [2]. The C7-methoxy substituent modulates the electron density at the C3-aldehyde position, influencing the rate and regioselectivity of these condensation reactions, though no direct comparative kinetic data between the 7-methoxy analog and the unsubstituted parent were identified in the available literature.

Medicinal Chemistry Synthetic Methodology SAR Studies

Evidence-Backed Research Applications for 7-Methoxy-2-oxoindoline-3-carbaldehyde in Medicinal Chemistry and Synthetic Methodology


SAR-Driven Kinase Inhibitor Library Synthesis Requiring C7-Methoxy Oxindole Scaffolds

7-Methoxy-2-oxoindoline-3-carbaldehyde provides the specific C7-methoxylated oxindole core required for systematic structure-activity relationship (SAR) exploration in kinase inhibitor programs. Given that indolinone derivatives exhibit antitumor properties through inhibition of various kinase families , the presence of the C7-methoxy group enables researchers to probe how electron-donating substituents at this position influence ATP-binding pocket interactions, hydrogen-bonding geometry, and target selectivity relative to unsubstituted or alternatively substituted analogs. This compound is appropriate for laboratories conducting parallel SAR studies where the precise substitution pattern is a controlled experimental variable, rather than for general oxindole synthesis where the unsubstituted parent compound (CAS 78610-70-5) may offer cost advantages.

Synthesis of 3-Alkylideneoxindole Derivatives via Knoevenagel Condensation

The C3-aldehyde functionality of 7-methoxy-2-oxoindoline-3-carbaldehyde participates in Knoevenagel condensation reactions with 1,3-diones or acetoacetate derivatives to generate 3-alkylideneoxindoles—a class of compounds with documented biological relevance. Published methodology demonstrates that 2-oxindoles undergo InCl₃/TfOH-mediated tandem Knoevenagel condensation-deacylation with yields reaching up to >99% [1]. While these yields were established for the broader 2-oxindole class rather than the 7-methoxy analog specifically, the structural compatibility of 7-methoxy-2-oxoindoline-3-carbaldehyde with this transformation positions it as a candidate for generating methoxy-substituted 3-alkylideneoxindole libraries for subsequent biological evaluation.

Asymmetric Synthesis of Chiral Oxindole Epoxides via Organocatalysis

2-Oxoindoline-3-ylidene acetaldehydes, which can be derived from 7-methoxy-2-oxoindoline-3-carbaldehyde through homologation, serve as substrates for asymmetric organocatalyzed epoxidation catalyzed by diarylprolinol silyl ether [2]. This transformation proceeds with good yield, good diastereoselectivity, and excellent enantioselectivity, producing oxindole derivatives bearing chiral epoxide moieties [2]. Researchers requiring enantiomerically enriched oxindole building blocks with defined stereochemistry at the epoxide position may utilize 7-methoxy-2-oxoindoline-3-carbaldehyde as a starting point for accessing this chiral pool, provided the synthetic sequence is compatible with the C7-methoxy substitution pattern.

Analytical Reference Standard for LC-MS Method Development and Quality Control

The molecular weight of 7-methoxy-2-oxoindoline-3-carbaldehyde (191.18 g/mol) is distinguishable from the unsubstituted parent compound 2-oxoindoline-3-carbaldehyde (161.16 g/mol) by LC-MS analysis [3]. This 30.02 g/mol mass difference enables unambiguous identification of the methoxy-substituted analog in reaction mixtures, crude product streams, and final compound characterization. Analytical laboratories developing LC-MS methods for oxindole derivative analysis, or QC facilities requiring certified reference materials to verify the identity of methoxy-substituted oxindole intermediates, may procure this compound with documented purity specifications (95% to ≥98%) for use as a chromatographic standard or retention time marker.

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